4-Fluoro-2-(trifluoromethoxy)benzamide

Description

IUPAC Nomenclature and Structural Designation

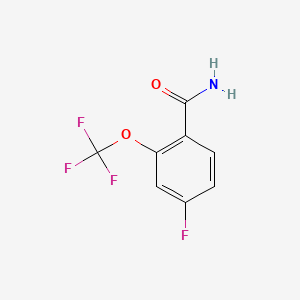

The compound 4-fluoro-2-(trifluoromethoxy)benzamide is systematically named according to IUPAC guidelines. Its structure consists of a benzamide core (a benzene ring with a carboxamide group at position 1) substituted with:

- A trifluoromethoxy group (-OCF₃) at position 2.

- A fluorine atom (-F) at position 4.

The numbering of the benzene ring begins at the carboxamide group (position 1), with subsequent positions assigned clockwise (Figure 1). The amide functional group (-C(=O)NH₂) introduces hydrogen-bonding capacity and polarity, while the electron-withdrawing substituents (-F and -OCF₃) significantly influence the compound’s electronic properties.

Structural formula :

$$ \text{NC(=O)C}6\text{H}3(\text{OCF}_3)(\text{F}) $$

SMILES : NC(=O)C1=C(OC(F)(F)F)C=C(F)C=C1

CAS Registry Numbers and Synonyms

CAS Registry Number :

Synonyms :

- This compound

- 4-Fluoro-2-trifluoromethoxybenzamide

- Benzamide, 4-fluoro-2-(trifluoromethoxy)-

- AKOS015957186 (supplier-specific code)

This compound is distinct from structurally similar derivatives, such as 4-fluoro-2-(trifluoromethyl)benzamide (CAS 207919-06-0), which replaces the trifluoromethoxy group with a trifluoromethyl (-CF₃) substituent.

Core Structural Features: Fluorine and Trifluoromethoxy Substituents

Electronic Effects

Trifluoromethoxy Group (-OCF₃) :

- Inductive Effect : Strong electron-withdrawing (-I) due to the electronegativity of fluorine atoms, which polarize σ-bonds toward the oxygen.

- Resonance Effect : Limited π-donating capacity compared to methoxy (-OCH₃), as the CF₃ group reduces oxygen’s lone-pair availability.

- Hammett Constants :

Substituent σₘ (meta) σₚ (para) -OCF₃ 0.40 0.35 -F 0.34 0.06

Data derived from Hammett studies

Fluorine Atom (-F) :

Steric and Conformational Properties

Properties

IUPAC Name |

4-fluoro-2-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJBQYPDEXYTJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301271554 | |

| Record name | Benzamide, 4-fluoro-2-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323966-41-1 | |

| Record name | Benzamide, 4-fluoro-2-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-fluoro-2-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

Aromatic Substrate with Fluorine and Trifluoromethoxy Groups: The starting aromatic compound can be prepared by selective fluorination of 2-(trifluoromethoxy)benzoic acid derivatives or via nucleophilic aromatic substitution on appropriate chlorinated precursors.

Trifluoromethoxylation: This step often involves the reaction of phenolic precursors with trifluoromethylating agents such as trifluoromethyl hypofluorite or copper-mediated trifluoromethoxylation reagents under mild conditions to install the –OCF3 group at the ortho position relative to the amide.

Conversion to Benzamide

Amidation of Acid Derivatives: The carboxylic acid or ester intermediate is converted to the corresponding benzamide by reaction with ammonia or ammonium salts. This can be done by:

- Direct aminolysis of esters or acid chlorides.

- Hydrolysis of nitrile intermediates to amides under basic or acidic conditions.

Catalysts and Conditions: Common catalysts include bases such as sodium hydroxide or potassium hydroxide for hydrolysis steps, and palladium or platinum catalysts for hydrogenation steps if nitrile reduction is involved.

Representative Synthetic Route and Reaction Conditions

| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Fluorination/Trifluoromethoxylation | Fluorination reagent, trifluoromethylating agents | 60–260 °C, 0.5–4 h | - | - | Selective fluorination on aromatic ring |

| 2 | Cyanation | Cyaniding reagent, solvent (e.g., THF) | 2–4 h at elevated temperature | - | - | Formation of nitrile intermediate |

| 3 | Hydrogenation (Nitrile to Amide) | Pd/C or Pt/C catalyst, H2 atmosphere | 25 °C, 1.5 atm, 16 h | 93.3 | 98.1 | High conversion of nitrile to benzamide |

| 4 | Hydrolysis/Aminolysis | NaOH or KOH, water/methanol solvent | 100 °C, 2–4 h | 89.9 | 98.8 | Conversion of nitrile to benzamide |

Note: The above table is adapted from synthetic protocols of related trifluoromethyl benzamides, reflecting typical yields and purities achievable.

Key Research Findings and Optimization Notes

Catalyst Selection: Transition metal catalysts such as 5% palladium on carbon or 5% platinum on carbon are effective in hydrogenation steps converting nitriles to amides with high yield and purity.

Solvent Effects: Polar aprotic solvents like tetrahydrofuran (THF), methanol, ethanol, or mixtures thereof facilitate smooth reactions and product isolation.

Reaction Temperature and Time: Mild temperatures (25–100 °C) and extended reaction times (up to 16 hours) ensure complete conversion without degradation of sensitive trifluoromethoxy groups.

Environmental and Safety Considerations: Modern synthetic methods avoid hazardous reagents such as chlorinating agents that release toxic gases. Instead, safer fluorination and cyanation reagents are employed, minimizing environmental impact and operator risk.

Purification: Crystallization and filtration after reaction completion yield products with purity exceeding 97%, suitable for industrial applications.

Summary of Advantages of Current Preparation Methods

- Use of readily available and inexpensive starting materials.

- Avoidance of highly toxic or explosive reagents.

- High overall yields (>67%) and excellent product purity (>97%).

- Mild reaction conditions compatible with sensitive functional groups.

- Scalability for industrial production due to simple operations and reduced waste.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzamide core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

4-Fluoro-2-(trifluoromethyl)benzamide serves as an important intermediate in the synthesis of pharmaceutical compounds. Notably, it has been explored in the development of androgen receptor antagonists. For example, research indicates that derivatives of this compound are being investigated for their potential use in treating conditions related to androgen excess, such as acne and hirsutism .

2. Antimicrobial Activity

Studies have shown that fluorinated compounds exhibit enhanced antimicrobial properties. The incorporation of the trifluoromethyl group into benzamide structures can lead to increased potency against various bacterial strains. This makes 4-Fluoro-2-(trifluoromethyl)benzamide a candidate for further research in developing new antimicrobial agents .

Agrochemical Applications

1. Herbicides and Pesticides

The compound's unique structure allows it to interact effectively with biological systems, making it suitable for use in agrochemicals. It has been identified as a potential building block for the synthesis of herbicides and pesticides that can target specific plant pathways without affecting non-target species .

Organic Synthesis

1. Synthetic Intermediates

4-Fluoro-2-(trifluoromethyl)benzamide is utilized as a synthetic intermediate in organic chemistry. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable for constructing complex molecular architectures .

Data Table: Applications Overview

Case Studies

Case Study 1: Synthesis of Androgen Receptor Antagonists

A study published in the Journal of Medicinal Chemistry detailed the synthesis of a novel androgen receptor antagonist using 4-Fluoro-2-(trifluoromethyl)benzamide as a key intermediate. The compound demonstrated significant efficacy in preclinical models, highlighting its potential therapeutic applications .

Case Study 2: Antimicrobial Efficacy Evaluation

Research conducted on various fluorinated benzamides, including 4-Fluoro-2-(trifluoromethyl)benzamide, showed promising results against resistant bacterial strains. The study emphasized the need for further exploration into its mechanism of action and potential formulations for clinical use .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Benzamides

5-Chloro-4-fluoro-2-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide (Compound 21)

- Structure : Adds a 5-chloro and 2-hydroxy group to the core scaffold.

- Synthesis : Prepared from 5-chloro-4-fluoro-2-hydroxybenzoic acid and 4-(trifluoromethoxy)aniline with a 70.1% yield .

- Key Data : HRMS (ESI): m/z 358.0459 (calcd [M+H]+ 358.0458) .

- Significance: The hydroxy group may improve solubility but could reduce membrane permeability compared to the non-hydroxylated parent compound.

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- Structure : Bromine and trifluoropropoxy substituents enhance steric bulk.

- Synthesis : Derived from 4-bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzoyl chloride and 2-chloro-6-fluoroaniline (90% yield) .

- Significance : Bromine substitution may increase halogen bonding interactions in target binding.

Heterocyclic-Modified Benzamides

HSGN-235 and HSGN-237

- Structures :

- HSGN-235: 3-Fluoro-4-(trifluoromethoxy)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide.

- HSGN-237: N-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide.

- Activity: Both exhibit antibacterial properties against Neisseria gonorrhoeae, with oxadiazole rings enhancing target engagement .

N-(4-(Pyridin-2-yl)thiazol-2-yl)-4-(trifluoromethoxy)benzamide (Compound 14)

Bioactive Derivatives with Modified Side Chains

2-Amino-N-methyl-4-(trifluoromethoxy)benzamide (Intermediate 13)

- Synthesis : Multi-step process involving nitrile hydrolysis and methylamine coupling (55% H2SO4, EDCI/HOBt) .

- Application : Key intermediate in antimalarial research targeting PfATP4 .

4-Pentyl-N-p-tolylbenzamide

- Activity: IC50 = 44.98 µg/ml (anti-echinococcal), outperforming trifluoromethoxy analogs (IC50 = 66.51 µg/ml) .

Data Tables

Key Research Findings

Substituent Impact :

- Electron-withdrawing groups (e.g., -OCF3, -F) improve metabolic stability but may reduce solubility.

- Heterocyclic additions (e.g., oxadiazole, thiazole) enhance target specificity and potency .

Synthetic Challenges :

Biological Performance :

- Lipophilic substituents (e.g., pentyl) improve anti-parasitic activity, while polar groups (e.g., hydroxy) may limit bioavailability .

Biological Activity

4-Fluoro-2-(trifluoromethoxy)benzamide is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's unique trifluoromethoxy and fluoro substituents enhance its lipophilicity and may influence its interaction with biological targets, making it a candidate for various therapeutic applications.

- Molecular Formula : C₈H₅F₄NO₂

- Molecular Weight : 223.12 g/mol

- CAS Number : 1323966-41-1

These properties suggest that the compound is relatively stable and may exhibit significant interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating cellular membrane penetration. Additionally, the presence of fluorine atoms can influence the compound's binding affinity through halogen bonding, which is critical for its interaction with enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

A study evaluating fluoro and trifluoromethyl-substituted compounds demonstrated that derivatives similar to this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 64 µg/mL, indicating potent antibacterial effects .

Anticancer Activity

In preclinical studies, compounds with similar structural features have been shown to inhibit cancer cell proliferation effectively. For instance, some fluorinated benzamides have demonstrated synergistic effects when used in combination with other chemotherapeutic agents, enhancing their overall efficacy against various cancer cell lines .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the introduction of trifluoromethoxy and fluoro groups enhances the biological activity of benzamide derivatives. Modifications at specific positions on the aromatic ring can lead to variations in potency and selectivity for different biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Fluoro-2-(trifluoromethoxy)benzamide, and what key reaction conditions optimize yield?

- Methodology : The compound can be synthesized via condensation reactions. For example, reacting 4-fluoro-2-(trifluoromethoxy)benzoic acid with an amine source (e.g., ammonium chloride) in the presence of coupling agents like EDC/HOBt. Alternatively, derivatives may be synthesized by substituting benzohydrazide intermediates with phthalic anhydride in acetic acid, as demonstrated in analogous benzamide syntheses . Key conditions include temperature control (60–80°C), inert atmosphere (N₂), and purification via recrystallization using ethanol/water mixtures.

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Structural confirmation requires multi-technique analysis:

- Single-crystal X-ray diffraction determines bond lengths, angles, and space group (e.g., monoclinic P2₁/n with unit cell parameters a = 14.094 Å, b = 7.248 Å, c = 14.517 Å, β = 105.1°) .

- Spectroscopy : FT-IR confirms amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). ¹H/¹³C NMR identifies fluorine-induced deshielding (e.g., aromatic protons at δ 7.2–8.0 ppm) .

Q. What computational methods are used to analyze the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates optimized geometries, HOMO-LUMO gaps, and electrostatic potential surfaces. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O-H···O and N-H···O hydrogen bonds), which correlate with experimental crystallographic data .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical stability?

- Methodology : X-ray diffraction reveals a 3D framework stabilized by N-H···O (2.02 Å) and O-H···O (1.85 Å) hydrogen bonds. These interactions enhance thermal stability (Tₘ > 200°C) and reduce solubility in polar solvents. Molecular dynamics simulations can model lattice energy to predict melting points and hygroscopicity .

Q. What strategies are employed to resolve contradictions in reported spectroscopic data?

- Methodology : Discrepancies (e.g., NMR shifts or IR bands) arise from solvent effects or impurities. Solutions include:

- Reproducing experiments under standardized conditions (dry DMSO for NMR).

- Cross-validating with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., m/z 358.0458 [M+H]⁺) .

- Using 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How is this compound structurally optimized for receptor targeting in drug discovery?

- Methodology : The trifluoromethoxy group enhances lipophilicity (logP ~2.8) and metabolic stability. Structure-activity relationship (SAR) studies involve:

- Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at position 2 to improve binding to hydrophobic enzyme pockets.

- Bioisosteres : Replacing the amide with sulfonamide or urea moieties to modulate potency, as seen in RET kinase inhibitors like selpercatinib .

Q. What experimental designs are used to assess its biological activity against pathogens?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.